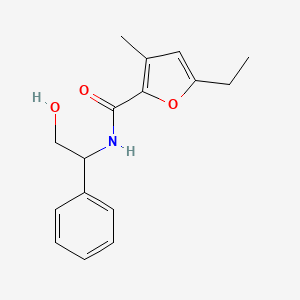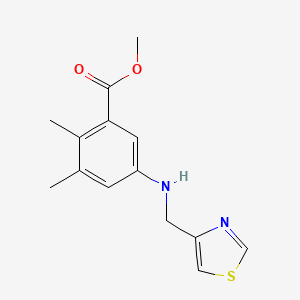![molecular formula C17H26N2O2 B7642699 [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol, also known as OPAM, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. OPAM is a piperidine derivative that has been synthesized through a unique method, and its molecular structure has been studied to determine its mechanism of action and physiological effects. In
Mécanisme D'action
The mechanism of action of [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol involves its interaction with dopamine receptors in the brain. This compound acts as a partial agonist at dopamine D2 receptors, which are involved in the regulation of reward and motivation pathways in the brain. This compound has been shown to increase dopamine release in the brain, leading to increased activity in reward and motivation pathways. This mechanism of action has been studied extensively in the context of addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its interaction with dopamine receptors, this compound has been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. This compound has also been shown to have effects on blood pressure and heart rate, as well as on glucose metabolism. These effects have been studied in both animal models and human subjects, providing insights into the potential therapeutic applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol has several advantages for use in scientific research experiments. Its unique molecular structure and mechanism of action make it a valuable tool for studying the brain and its functions. This compound is also relatively easy to synthesize and purify, making it a viable option for use in laboratory experiments. However, there are also limitations to the use of this compound in experiments. Its effects on the body can be complex and difficult to interpret, and its potential side effects must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol. One area of interest is the development of new drugs based on this compound's molecular structure and mechanism of action. These drugs could have potential applications in the treatment of neurological and psychiatric disorders. Another area of interest is the study of this compound's effects on other neurotransmitter systems, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for this compound could lead to improved yields and purities, making it an even more valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol involves the reaction of 4-(4-hydroxyphenyl)piperidine with 4-bromo-1-butanol in the presence of a base catalyst. This reaction results in the formation of this compound, which can be purified through chromatography techniques. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for scientific research applications.
Applications De Recherche Scientifique
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, this compound has been used to study the role of dopamine receptors in the brain and their involvement in addiction and other neurological disorders. In pharmacology, this compound has been used to study the effects of drugs on the body and their potential side effects.
Propriétés
IUPAC Name |
[1-[2-(oxan-4-ylamino)phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c20-13-14-5-9-19(10-6-14)17-4-2-1-3-16(17)18-15-7-11-21-12-8-15/h1-4,14-15,18,20H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQWIYSXUDTZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642628.png)
![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-(methoxymethyl)pyrimidin-4-one](/img/structure/B7642641.png)

![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)


![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)


![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)